3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of thienopyrimidines, which combines a thiophene ring with a pyrimidine ring, makes them attractive candidates for drug development due to their structural similarity to purines.
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, as demonstrated by its activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 in an established ATP depletion assay . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This pathway is crucial for the survival and replication of the bacteria. By inhibiting Cyt-bd, the compound disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
The compound’s activity against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacteria .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the bacteria’s energy metabolism, leading to its death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to a decrease in ATP production and ultimately causing cell death. Additionally, the compound has been found to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated high photodynamic efficacy, particularly against melanoma and cervical cancer cells . It induces cell death by generating reactive oxygen species, which cause oxidative damage to cellular components. Furthermore, the compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and reduced proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as cytochrome bd oxidase, inhibiting their activity . This binding disrupts the normal function of the enzyme, leading to a cascade of events that result in cell death. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under various conditions, maintaining its efficacy over extended periods . Its degradation products can also have biological activity, which may contribute to the long-term effects observed in in vitro and in vivo studies. These long-term effects include sustained inhibition of cellular functions and prolonged alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial infections . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these processes for effective drug development .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its therapeutic effects by concentrating the compound in areas where it is most needed. Additionally, the compound’s activity may be modulated by its interactions with other biomolecules within these subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with a thieno[3,2-d]pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern on the thiophene and pyrimidine rings.
Purine analogs: Due to their structural similarity, thienopyrimidines can be considered analogs of purines and exhibit similar biological activities.
Uniqueness
3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methoxybenzyl group enhances its ability to interact with specific molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVIVVHEVHMWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661649 | |
Record name | 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223888-84-3 | |
Record name | 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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